molecular formula C16H12FNO B065930 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 192997-17-4

1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B065930
CAS RN: 192997-17-4
M. Wt: 253.27 g/mol
InChI Key: BIXFNGJGIDLTPF-UHFFFAOYSA-N
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Description

The synthesis and study of indole derivatives, like "1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde," are significant due to their presence in natural products and their applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are known for their diverse biological activities and are involved in various chemical reactions due to their unique indole core.

Synthesis Analysis

The synthesis of indole derivatives often involves reactions between indole-3-carbaldehyde and various substituted benzyl chlorides or other reagents. For example, the synthesis of "1-(4-tert-Butyl­benz­yl)-1H-indole-3-carbaldehyde" and "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde" was achieved by reacting indole-3-carbaldehyde with substituted benzyl chlorides, showcasing the versatility of indole-3-carbaldehyde in forming indole derivatives through nucleophilic substitution reactions (Sonar, Parkin, & Crooks, 2006).

Molecular Structure Analysis

Indole derivatives often exhibit planar structures due to the conjugation within the indole ring system. The molecular structure is further influenced by substituents, which can affect the overall molecular geometry and electronic distribution. For instance, in "1-(4-tert-Butyl­benz­yl)-1H-indole-3-carbaldehyde," the indole ring system is nearly planar and forms a dihedral angle with the substituted phenyl ring, indicating the influence of substituents on the molecular conformation (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives are versatile in chemical reactions, including cycloisomerizations, nucleophilic substitutions, and carbene insertion reactions. For example, the synthesis of "N-alkyl-2-aryl-indole-3-carbaldehyde" through rhodium-catalyzed carbene C-H bond insertion highlights the reactivity of indole derivatives in forming complex structures (Shen et al., 2015).

Scientific Research Applications

  • "3‐(Azolylmethyl)‐1H‐indoles as Selective P450 Aromatase Inhibitors" by Marchand et al. (1998) describes the synthesis of 1-(halobenzyl)-1H-indoles, including the 1-(2-fluorobenzyl) variant, and their evaluation as inhibitors of P450arom and P45017α enzymes. These compounds showed potent and selective aromatase inhibitory activity, particularly the imidazole derivatives, suggesting applications in enzyme inhibition and potential therapeutic uses (Marchand et al., 1998).

  • "A flexible synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts. A direct synthesis of rutaecarpine" by Kraus and Guo (2009) explores a new synthesis method for 2,3-disubstituted indoles using aminobenzyl phosphonium bromides and aromatic aldehydes. This method includes the use of 1H-indole-3-carbaldehydes and highlights the versatility of such compounds in synthesizing complex molecules (Kraus & Guo, 2009).

  • "Gold-catalyzed cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols" by Kothandaraman et al. (2011) presents a method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This study demonstrates the efficiency and simplicity of this process, which could be applied in the synthesis of 1H-indole derivatives for various applications (Kothandaraman et al., 2011).

  • "A turn-on indole-based sensor for hydrogen sulfate ion" by Wan et al. (2014) involves the use of 1H-indole-3-carbaldehyde in creating a selective turn-on fluorescent sensor for HSO4(-) ions. This application demonstrates the potential of indole-based compounds in sensor technology and analytical chemistry (Wan et al., 2014).

  • "Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances" by Qian et al. (2015) discusses the identification of cannabimimetic indazole and indole derivatives in new psychoactive substances. This study highlights the chemical diversity and potential pharmacological applications of indole derivatives (Qian et al., 2015).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXFNGJGIDLTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354526
Record name 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde

CAS RN

192997-17-4
Record name 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same procedures used in Example 1 were repeated except for using 870 mg of indole-3-carbaldehyde and 2-fluorobenzyl bromide in place of the benzyl bromide used in Example 1 to give 1.46 g of 1-(2-fluorobenzyl)indole-3-carbaldehyde as yellowish brown crystals. The yield thereof was found to be 96%.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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